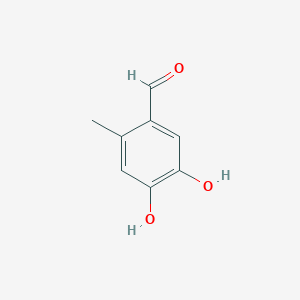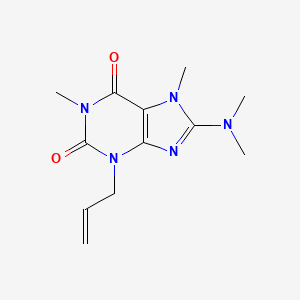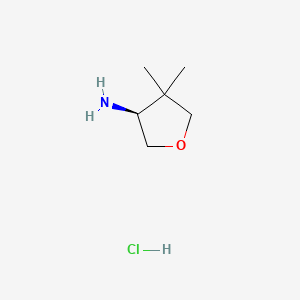
2-Cyclohexylanisole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylanisole, also known as 1-Cyclohexyl-2-methoxybenzene, is an organic compound with the molecular formula C13H18O. It is a derivative of anisole where the methoxy group is substituted at the ortho position with a cyclohexyl group. This compound is known for its applications in various fields, including perfumery and as a precursor in the synthesis of other chemical products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclohexylanisole can be synthesized through the alkylation of anisole with cyclohexene. This reaction is typically carried out in the presence of solid acid catalysts such as cesium-modified heteropoly acid on K-10 acidic montmorillonite clay. The reaction conditions include a temperature of around 105°C and a reaction time of approximately 3 hours, resulting in a high conversion rate of cyclohexene to this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts ensures high yield and purity of the product. The reaction conditions are carefully controlled to prevent side reactions and ensure the efficient production of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclohexylanisole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to cyclohexylmethoxybenzene.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Cyclohexylmethoxybenzoic acid.
Reduction: Cyclohexylmethoxybenzene.
Substitution: Bromocyclohexylanisole, nitrocyclohexylanisole
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylanisole has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of catalytic hydrodeoxygenation and other catalytic processes.
Biology: Its derivatives are studied for potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-Cyclohexylanisole involves its interaction with various molecular targets and pathways. For instance, in catalytic hydrodeoxygenation, it undergoes hydrogenolysis and demethoxylation, leading to the formation of cyclohexane carbocations. These carbocations can further react to form condensed-ring products or cycloalkanes. The specific pathways and molecular targets depend on the reaction conditions and the presence of catalysts .
Vergleich Mit ähnlichen Verbindungen
Anisole: 2-Cyclohexylanisole is structurally similar to anisole but with a cyclohexyl group substitution.
Cyclohexanol: Both compounds contain a cyclohexyl group, but this compound has an additional methoxy group on the benzene ring.
Cyclohexylbenzene: Similar in structure but lacks the methoxy group present in this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of aromatic and cyclohexyl groups makes it valuable in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
2206-48-6 |
|---|---|
Molekularformel |
C13H18O |
Molekulargewicht |
190.28 g/mol |
IUPAC-Name |
1-cyclohexyl-2-methoxybenzene |
InChI |
InChI=1S/C13H18O/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
CMMWEZJMZPQGJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


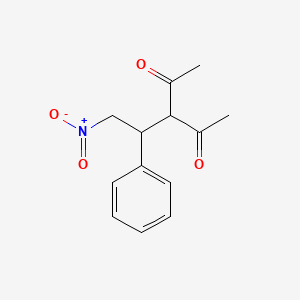
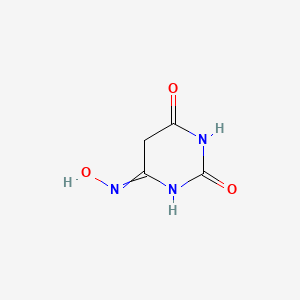
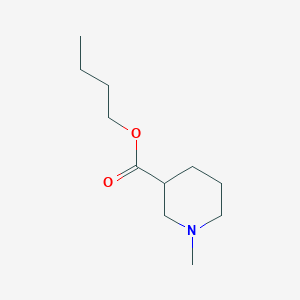
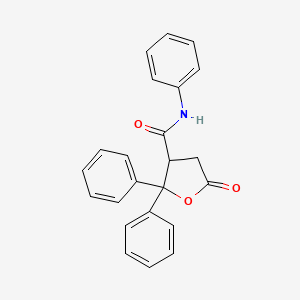
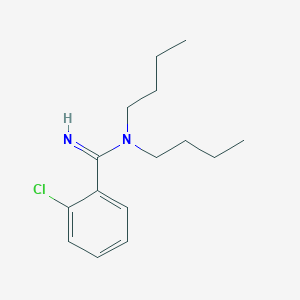
![4-[[3-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14009920.png)
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
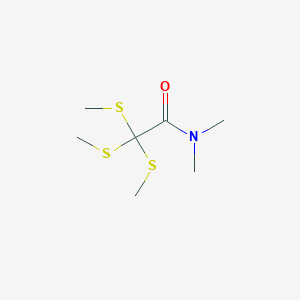
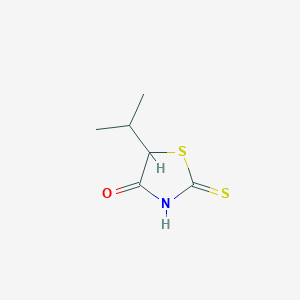

![4-[(E)-(4-Chlorophenyl)diazenyl]-5-methyl-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14009938.png)
